イスラトラビル

概要

説明

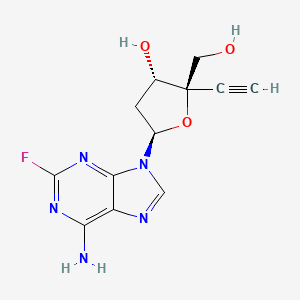

イスラトラビルは、4'-エチニル-2-フルオロ-2'-デオキシアデノシンとしても知られており、主にHIV感染症の治療のために開発された研究段階の薬剤です。この薬剤は、ヌクレオシド逆転写酵素トランスロケーション阻害剤(NRTTI)と呼ばれる新しいタイプの抗レトロウイルス薬に分類されます。 他の阻害剤とは異なり、イスラトラビルは複数のメカニズムを通じてHIVを阻害し、ウイルスの迅速な抑制をもたらします .

2. 製法

合成経路と反応条件: イスラトラビルの合成には、市販の原料から始まる複数段階のプロセスが関与します。合成における重要な中間体の1つは、2,6-ジクロロプリン-9-THPから生成される2,6-ジフルオロプリン-9-THPです。 反応条件にはトリメチルアミンを反応剤として使用することが含まれ、プロセスは高収率を達成するために最適化されています .

工業生産方法: 工業生産では、イスラトラビルは、バクテリアのヌクレオシドサルベージ経路に着想を得た9つの酵素連鎖反応アプローチを使用して合成できます。 この方法は効率的でスケーラブルであるため、大規模生産に適しています .

科学的研究の応用

Islatravir has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: Islatravir is studied for its effects on viral replication and its potential to inhibit other viruses.

Medicine: It is being developed as a treatment for HIV infection and has shown promise in pre-exposure prophylaxis (PrEP) studies.

Industry: The compound’s unique properties make it a candidate for developing long-acting antiretroviral therapies

作用機序

イスラトラビルは、HIVの逆転写酵素を阻害することでその効果を発揮します。この薬剤は細胞内において活性な三リン酸型に変換され、次にウイルスDNAに取り込まれます。この取り込みにより、逆転写酵素のトランスロケーションが阻害され、ウイルスDNA鎖への新しいヌクレオチドの付加が阻止されます。 このメカニズムにより、直ちに、そして遅れて鎖の終結が起こり、効果的にウイルスの複製が停止します .

類似化合物:

カボテグラビル: HIV治療のための別の研究段階の薬剤ですが、インテグラーゼ鎖転移阻害剤クラスに属しています。

イスラトラビルの独自性: イスラトラビルの独自性は、複数の作用機序と長い半減期にあり、これにより投与回数を減らすことができます。 これは、長効性療法の候補として有望であり、服薬遵守と耐性に関する問題に対処することができます .

生化学分析

Biochemical Properties

Islatravir interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . Intracellularly, Islatravir is converted to its active triphosphate form, Islatravir-triphosphate (ISL-TP), which inhibits HIV reverse transcriptase through multiple modes of action . Primarily, ISL-TP functions as an immediate chain terminator—after Islatravir is incorporated into viral DNA, it blocks reverse transcriptase translocation and prevents nucleotide attachment onto the viral DNA chain .

Cellular Effects

Islatravir has shown significant effects on various types of cells and cellular processes. It has been observed to cause declines in CD4 cells and white blood cells, which are dose-related and reversible . These declines do not lead to a higher risk of infections .

Molecular Mechanism

Islatravir exerts its effects at the molecular level primarily by inhibiting the reverse transcriptase enzyme of HIV. After Islatravir is incorporated into viral DNA, it blocks reverse transcriptase translocation, preventing nucleotide attachment onto the viral DNA chain . This disruption can occur in numerous ways, such as stopping HIV from converting its single-stranded RNA to double-stranded DNA .

Temporal Effects in Laboratory Settings

In preclinical studies, intracellular Islatravir-triphosphate exhibits a long half-life and prolonged virological effects . This suggests that Islatravir has the potential for extended-duration dosing .

Dosage Effects in Animal Models

The decline in CD4 cells was small and subtle in people who received once-daily Islatravir but larger in those who used the higher once-weekly dose . This suggests that the effects of Islatravir vary with different dosages.

Metabolic Pathways

Islatravir undergoes adenosine deaminase-mediated metabolism and renal excretion . Hepatic metabolism does not appear to have a significant role in Islatravir elimination . Following a single oral dose of radiolabeled Islatravir administered to healthy male participants, unchanged Islatravir was the predominant compound in plasma .

Transport and Distribution

Islatravir is converted intracellularly by endogenous kinases to its active triphosphate form, Islatravir-triphosphate (ISL-TP), before slowly converting back to Islatravir and re-entering the systemic circulation .

Subcellular Localization

The subcellular localization of Islatravir is primarily within the cells where it is converted to its active form, Islatravir-triphosphate . This conversion is crucial for its function as it allows Islatravir to inhibit the reverse transcriptase enzyme of HIV .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Islatravir involves multiple steps, starting from commercially available materials. One of the key intermediates in the synthesis is 2,6-difluoropurine-9-THP, which is formed from 2,6-dichloropurine-9-THP. The reaction conditions involve the use of trimethylamine as a reagent, and the process is optimized to achieve a high yield .

Industrial Production Methods: For industrial production, Islatravir can be synthesized using a nine-enzyme chain-reaction approach inspired by the bacterial nucleoside salvage pathway. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

反応の種類: イスラトラビルは、以下のものを含むさまざまな化学反応を起こします。

酸化: イスラトラビルは酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、イスラトラビルの官能基を修飾することができます。

置換: 置換反応は、フッ素基またはエチニル基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: 置換反応の条件には、アミンやチオールなどの求核剤を使用することがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな代謝産物や修飾されたヌクレオシドが含まれ、質量分析法や核磁気共鳴分光法などの手法を使用して分析することができます .

4. 科学研究への応用

イスラトラビルは、幅広い科学研究への応用があります。

化学: ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: イスラトラビルは、ウイルス複製に対するその効果とその他のウイルスを阻害する可能性について研究されています。

医学: HIV感染症の治療薬として開発されており、暴露前予防(PrEP)研究で有望な結果を示しています。

類似化合物との比較

Cabotegravir: Another investigational drug for HIV treatment, but it belongs to the integrase strand transfer inhibitor class.

Lenacapavir: A first-in-class capsid inhibitor used in combination with Islatravir for potential long-acting HIV treatment.

Uniqueness of Islatravir: Islatravir’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .

特性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXOSBHLYMWAE-QRPMWFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046407 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865363-93-5 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Islatravir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islatravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLATRAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。